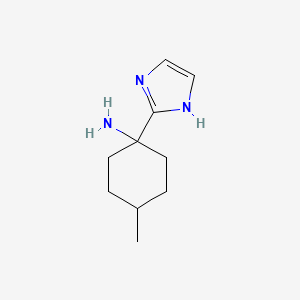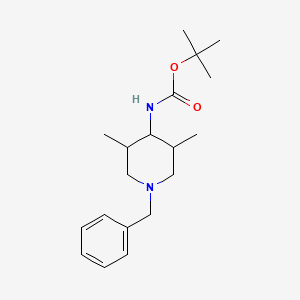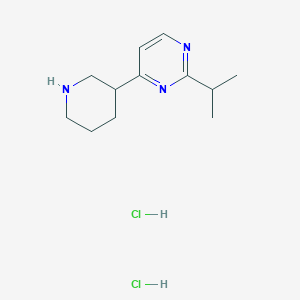
4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride typically involves the reaction of a piperidine derivative with a pyrimidine precursor under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process might include steps such as purification, crystallization, and drying to obtain the final dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxide derivatives.
Reduction: Reduction reactions could lead to the formation of reduced piperidine or pyrimidine rings.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the functional groups on the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-3-yl)pyrimidine
- 2-(Propan-2-yl)pyrimidine
- Piperidine derivatives
Uniqueness
4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride is unique due to its specific combination of piperidine and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H21Cl2N3 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
4-piperidin-3-yl-2-propan-2-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C12H19N3.2ClH/c1-9(2)12-14-7-5-11(15-12)10-4-3-6-13-8-10;;/h5,7,9-10,13H,3-4,6,8H2,1-2H3;2*1H |
InChI Key |
OUIHFECWJDBLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)
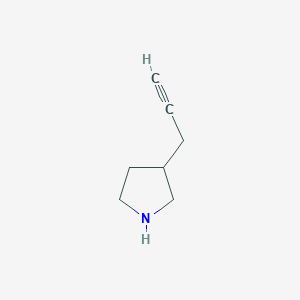
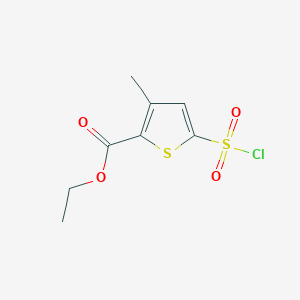
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13222317.png)
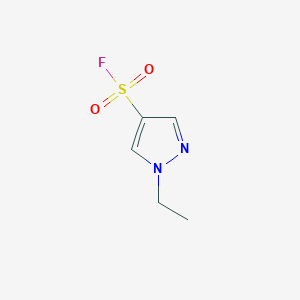
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile](/img/structure/B13222337.png)
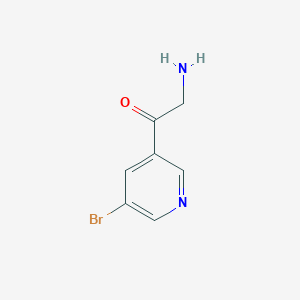
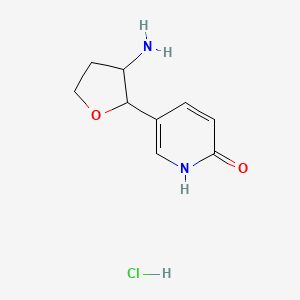
amine](/img/structure/B13222354.png)
![Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13222359.png)
![1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole](/img/structure/B13222361.png)
![6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13222363.png)
